molecular formula C22H17FN2O4S3 B14954746 (3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one

(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B14954746
M. Wt: 488.6 g/mol
InChI Key: DZJQHJKGXTXINW-HNENSFHCSA-N
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Description

The compound (3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiazolidinone ring, a fluorobenzyl group, and an indolone moiety, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the fluorobenzyl and indolone groups. Common reagents used in these reactions include thioamides, aldehydes, and fluorobenzyl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and substituted fluorobenzyl compounds.

Scientific Research Applications

(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt cellular pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one
  • (3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of (3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H17FN2O4S3

Molecular Weight

488.6 g/mol

IUPAC Name

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[1-[(4-fluorophenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H17FN2O4S3/c23-14-7-5-13(6-8-14)11-24-17-4-2-1-3-16(17)18(20(24)26)19-21(27)25(22(30)31-19)15-9-10-32(28,29)12-15/h1-8,15H,9-12H2/b19-18-

InChI Key

DZJQHJKGXTXINW-HNENSFHCSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)/SC2=S

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)SC2=S

Origin of Product

United States

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